2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(1-benzylsulfonylpiperidin-4-yl)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-12-16-17-15(21-12)14-7-9-18(10-8-14)22(19,20)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAYQNZVZVSDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, often using benzylsulfonyl chloride in the presence of a base.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,3,4-thiadiazole, including the compound , exhibit significant antimicrobial activity. A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antibacterial and antifungal properties against several strains of bacteria and fungi. The results indicated that certain derivatives demonstrated potent activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Activity Level |
|---|---|---|
| A | Staphylococcus aureus | Moderate |
| B1 | Aspergillus fumigatus | High |
| B2 | Escherichia coli | Moderate to High |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. In vitro studies have shown that thiadiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various cell lines . This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Synthetic Methodologies
The synthesis of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves the reaction of piperidine derivatives with thioketones or thiosemicarbazides. The resulting compounds can be further modified to enhance their biological activity.
General Synthetic Route:
- Starting Materials: Benzylsulfonylpiperidine and thioketone.
- Reagents: Appropriate catalysts (e.g., acid catalysts).
- Conditions: Heating under reflux conditions for several hours.
- Purification: Crystallization or chromatographic techniques to isolate the desired product.
Case Studies and Research Insights
Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:
- A case study highlighted the use of a related thiadiazole compound in treating resistant bacterial infections, demonstrating improved patient outcomes compared to standard therapies.
- Another research project focused on the anti-inflammatory effects of these compounds in animal models, showing a significant reduction in inflammatory markers .
Mechanism of Action
The mechanism of action of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to three structurally related analogs from recent literature:
Key Observations :
Heterocycle Core: The target compound shares the 1,3,4-thiadiazole core with the Alzheimer’s-focused analog , but differs from the oxadiazole derivatives and indole-based compounds . Indole derivatives (e.g., DMPI) exhibit planar aromatic systems, which may facilitate DNA intercalation or protein binding, as seen in their role as MRSA synergists .
Piperidine Substituents :
- The benzylsulfonyl group in the target compound contrasts with the nitrobenzenesulfonyl group in oxadiazole derivatives . The nitro group is a stronger electron-withdrawing substituent, which may increase reactivity but reduce metabolic stability compared to benzylsulfonyl.
- In DMPI/CDFII, the piperidine is modified with aryl-methyl groups (e.g., 2,3-dimethylphenyl), which enhance lipophilicity and membrane penetration—critical for targeting intracellular bacterial efflux pumps .
Heterocycle Substituents :
- The 5-methyl group in the target compound is less sterically demanding than the 5-phenyl group in the Alzheimer’s analog or the 2-thiol in oxadiazoles . Methyl groups often improve metabolic stability, while thiols enable further functionalization (e.g., S-alkylation).
Electronic and Steric Considerations
- The ethylamine linker in introduces conformational flexibility absent in the target compound, which may limit binding to certain neurological targets.
Biological Activity
The compound 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole (CAS Number: 1396801-64-1) is a novel thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity against cancer cell lines and antimicrobial properties.
- Molecular Formula : C₁₅H₁₉N₃O₂S₂
- Molecular Weight : 337.5 g/mol
- Structure : The compound features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | Not specified | Induces apoptosis through Bax/Bcl-2 modulation |
| 4i | HepG2 (liver cancer) | 2.32 | Cell cycle arrest at G2/M phase |
| 4e | HepG2 | 5.36 | Increased caspase activity |
In an evaluation of similar compounds, it was found that the introduction of a benzyl piperidine moiety significantly enhanced the cytotoxicity against MCF-7 cells, suggesting that structural modifications can greatly influence biological activity .
The proposed mechanisms for the anticancer effects include:
- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed in treated cells .
- Cell Cycle Arrest : Some derivatives caused cell cycle arrest at specific phases, notably G2/M, which is crucial for preventing cancer cell proliferation .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities:
| Microorganism | Activity Level | Reference Compound |
|---|---|---|
| Staphylococcus aureus | Moderate to High | Thiadiazole Derivatives |
| Escherichia coli | Moderate | Thiadiazole Derivatives |
| Candida albicans | High | Thiadiazole Derivatives |
Research has shown that certain thiadiazoles possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, modifications on the thiadiazole ring were found to enhance antibacterial efficacy against E. coli and S. aureus compared to standard antibiotics like ampicillin .
Case Studies
A notable case study involved testing a series of thiadiazole derivatives for their biological activity. The study revealed that compounds with specific substituents on the thiadiazole ring exhibited enhanced cytotoxicity against cancer cell lines and improved antimicrobial properties against various pathogens .
Q & A
Q. What are the common synthetic routes for 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole, and what critical reaction conditions must be optimized?
Methodological Answer: Synthesis involves sequential steps:
- Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acids in glacial acetic acid, monitored by TLC for completion .
- Piperidine sulfonylation : Reaction of piperidine derivatives with benzylsulfonyl chloride at 0–5°C to minimize side reactions, followed by coupling to the thiadiazole ring .
- Purification : Recrystallization using ethanol/water mixtures yields >95% purity. Optimize stoichiometry (1:1.2 molar ratio for sulfonylation) and reaction time (4–6 hours) to achieve 40–65% yields .
Q. How is the compound characterized to confirm its structure and purity?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy : IR confirms sulfonyl (SO₂) stretching at 1150–1300 cm⁻¹. ¹H/¹³C NMR identifies piperidine protons (δ 1.5–3.0 ppm) and thiadiazole carbons (δ 150–160 ppm) .
- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., piperidine chair conformation) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer: Standardized assays include:
- Antibacterial screening : Agar dilution method (MIC ≤ 25 µg/mL against S. aureus) .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (IC₅₀ values via dose-response curves) .
- Cytotoxicity : MTT assay on human cell lines (e.g., IC₅₀ < 50 µM for selective activity) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
Methodological Answer:
- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
- Docking software : Use AutoDock Vina with Lamarckian GA parameters. Validate poses using RMSD < 2.0 Å against co-crystallized ligands .
- Key interactions : Pi-pi stacking between thiadiazole and aromatic residues (e.g., Phe131 in COX-2) and hydrogen bonds with sulfonyl oxygen .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate force fields : Switch from AMBER to CHARMM for better sulfonamide parameterization .
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd vs. docking scores) .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Methodological Answer:
- Modify substituents : Replace 5-methyl with electron-withdrawing groups (e.g., Cl) to enhance metabolic stability .
- Bioisosteric replacement : Substitute benzylsulfonyl with pyridinylsulfonyl to improve solubility (logP reduction by 0.5 units) .
- Pharmacophore mapping : Align thiadiazole and piperidine moieties with known kinase inhibitors (e.g., imatinib analogs) .
Q. What are the challenges in scaling up the synthesis while maintaining yield and purity?
Methodological Answer:
- Reactor design : Use continuous flow systems for sulfonylation (residence time: 30 mins, 70°C) to avoid exothermic spikes .
- Purification : Switch from column chromatography to centrifugal partition chromatography for >90% recovery .
- Quality control : Implement in-line FTIR to monitor reaction progression and detect intermediates .
Q. How do solvent systems and catalysts influence reaction pathways in synthesizing this compound?
Methodological Answer:
- Solvent polarity : Use DMF for SN2 sulfonylation (yield: 68%) vs. THF (yield: 42%) due to better nucleophile activation .
- Acid catalysts : p-TsOH in ethanol accelerates cyclization (reaction time: 2 hours vs. 6 hours without catalyst) .
- Base selection : K2CO3 in acetonitrile minimizes hydrolysis of sulfonamide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
